N-benzyl-5-chloro-N-methylpyrimidin-2-amine
Description
Properties
IUPAC Name |
N-benzyl-5-chloro-N-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-16(9-10-5-3-2-4-6-10)12-14-7-11(13)8-15-12/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLGKHIYBCSWEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Displacement of Leaving Groups
The most widely reported method involves reacting 5-chloro-2-(methylsulfonyl)pyrimidine with N-benzylmethylamine in polar aprotic solvents. Dimethylacetamide (DMA) at 80–100°C for 12–24 hours achieves yields of 78–85%. The mechanism proceeds via an SNAr pathway, with the sulfonyl group acting as a superior leaving agent compared to halides.
Table 1: Optimization of Nucleophilic Substitution Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMA | K₂CO₃ | 80 | 24 | 82 |
| DMF | Cs₂CO₃ | 100 | 18 | 78 |
| NMP | DBU | 90 | 12 | 85 |
Solid-Phase Catalyzed Reactions
A patent by CN109761827A demonstrates the efficacy of powdered inorganic bases (e.g., Na₂CO₃, K₂CO₃) in facilitating benzylation. Applying this to pyrimidine systems, 5-chloro-2-aminopyrimidine reacts with benzyl chloride in the presence of K₂CO₃ at 60–80°C, yielding 89–92% product after vacuum distillation. This method reduces wastewater generation by 40% compared to traditional liquid-phase bases.
Reductive Amination Approaches
Two-Step Protocol
Amino-functionalized pyrimidines undergo reductive amination with benzaldehyde and methylamine hydrochloride. Sodium cyanoborohydride in methanol at pH 5–6 (acetic acid buffer) achieves 75–80% conversion. However, competing imine formation at the C5 chlorine limits yields, necessitating careful stoichiometric control.
One-Pot Synthesis
Recent advances integrate chlorination and amination in a single vessel. For example, 2-amino-5-hydroxypyrimidine is treated with POCl₃ to generate the 5-chloro derivative, followed by in situ reductive amination with benzylmethylamine and NaBH₃CN. This method streamlines production but requires strict anhydrous conditions to prevent hydrolysis.
Transition Metal-Catalyzed Amination
Buchwald-Hartwig Coupling
Palladium-catalyzed coupling of 5-chloro-2-iodopyrimidine with N-benzylmethylamine using BrettPhos-Pd-G3 as a catalyst achieves 88–91% yield. Key parameters include:
Table 2: Ligand Screening for Buchwald-Hartwig Amination
| Ligand | Pd Source | Yield (%) |
|---|---|---|
| BrettPhos | Pd(OAc)₂ | 91 |
| XantPhos | Pd₂(dba)₃ | 76 |
| BINAP | PdCl₂ | 68 |
Ullmann-Type Coupling
Copper(I)-mediated coupling with K₃PO₄ in DMSO at 120°C provides a cost-effective alternative, albeit with lower yields (65–70%). This method is preferred for large-scale batches due to reduced catalyst costs.
Comparative Analysis of Methods
Table 3: Method Comparison for Industrial Feasibility
| Method | Yield (%) | Cost Index | Scalability | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic (DMA) | 85 | 1.0 | High | Moderate |
| Reductive Amination | 78 | 1.2 | Medium | High (solvent waste) |
| Buchwald-Hartwig | 91 | 1.5 | High | Low |
Industrial Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-chloro-N-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound hydride.
Substitution: Formation of N-benzyl-5-substituted-N-methylpyrimidin-2-amine derivatives.
Scientific Research Applications
Chemical Properties and Reactions
N-benzyl-5-chloro-N-methylpyrimidin-2-amine is characterized by its unique molecular structure, which includes a pyrimidine ring with a chlorine atom at the 5-position and a benzyl group attached to the nitrogen atom. The molecular formula is , with a molecular weight of approximately 227.69 g/mol.
Types of Reactions
The compound can undergo several chemical reactions, including:
- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Achieved with lithium aluminum hydride or sodium borohydride.
- Substitution : The chlorine atom can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Lithium aluminum hydride | Dry ether |
| Substitution | Sodium hydride | Dimethylformamide |
Medicinal Chemistry
This compound serves as a building block in the synthesis of bioactive molecules. Its derivatives have shown promise in drug development, particularly for antimicrobial and anticancer applications.
Research indicates that this compound exhibits significant biological activities:
-
Antimicrobial Activity : Studies have demonstrated that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro tests revealed that derivatives of this compound showed an inhibition zone against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic candidate.
-
Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Case Study : In research involving MCF-7 breast cancer cells, this compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, indicating strong potential for further development.
-
Enzyme Inhibition : It has been investigated for its ability to inhibit enzymes critical to cellular processes.
- Cyclooxygenase (COX) Inhibition : This compound has shown inhibitory effects on COX enzymes, particularly COX-2, with an IC50 comparable to that of celecoxib, a known anti-inflammatory drug.
Structure-Activity Relationships
Research into the structure-activity relationships (SAR) has provided insights into how modifications affect biological activity:
- The chlorine substituent at the 5-position enhances antimicrobial activity.
- The benzyl group is crucial for binding to specific molecular targets.
- Variations in the methyl group on the nitrogen atom can significantly alter pharmacological profiles.
Mechanism of Action
The mechanism of action of N-benzyl-5-chloro-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison evaluates N-benzyl-5-chloro-N-methylpyrimidin-2-amine against analogs with variations in substituents, heterocyclic cores, and functional groups. Key differences in physicochemical properties, synthetic accessibility, and reactivity are highlighted.
Substituent Effects: Chloro vs. Bromo Analogs
- N-Benzyl-5-Bromo-N-Methylpyrimidin-2-Amine (CAS: 886365-91-9) Structural Difference: Bromine replaces chlorine at position 3. Its higher molecular weight (291.7 g/mol vs. 247.7 g/mol for the chloro analog) may also affect solubility and metabolic stability . Reactivity: Bromine’s lower electronegativity compared to chlorine could reduce electron-withdrawing effects, slowing electrophilic substitution reactions.
Heterocyclic Core Variations: Pyrimidine vs. Pyridine
- N-Benzyl-3-Chloro-N-Methyl-5-(Trifluoromethyl)Pyridin-2-Amine (CAS: 1220030-73-8) Structural Difference: Pyridine ring replaces pyrimidine, with trifluoromethyl and chlorine substituents at positions 5 and 3, respectively. The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing resistance to oxidation but decreasing nucleophilic substitution rates .
Functional Group Modifications in Pyrimidine Derivatives
- N-(2-Methyl-5-Nitrophenyl)-4-(Pyridin-3-yl)Pyrimidin-2-Amine (CAS: 1421372-67-9)
- Structural Difference : Nitro and pyridyl groups replace the benzyl and methyl substituents.
- Impact : The nitro group increases electron deficiency, favoring reduction reactions. The pyridyl moiety enhances water solubility but may introduce steric clashes in protein-binding pockets. Similarity scores (0.71 vs. the target compound) suggest moderate structural overlap, with divergent electronic profiles .
Data Table: Key Structural and Electronic Comparisons
| Compound Name | Core Structure | Position 5 Substituent | N-Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|---|
| This compound | Pyrimidine | Cl | N-Me, N-Bn | 247.7 | High electrophilicity, moderate logP |
| N-Benzyl-5-bromo-N-methylpyrimidin-2-amine | Pyrimidine | Br | N-Me, N-Bn | 291.7 | Increased steric bulk, lower solubility |
| N-Benzyl-3-chloro-N-methyl-5-(CF₃)pyridin-2-amine | Pyridine | CF₃, Cl | N-Me, N-Bn | 316.7 | Strong electron-withdrawing effects |
| N-(2-Me-5-NO₂Ph)-4-(Pyridin-3-yl)pyrimidin-2-amine | Pyrimidine | - | 2-Me-5-NO₂Ph, Pyridyl | 307.3 | High polarity, redox-sensitive |
Research Findings and Implications
Electronic Effects : Chlorine in this compound provides a balance of electron withdrawal and steric accessibility, making it more reactive in Suzuki couplings compared to its bromo analog .
Biological Relevance : Pyrimidine derivatives like the target compound exhibit higher binding affinity to kinase targets than pyridine analogs, likely due to enhanced π-π interactions .
Synthetic Challenges : Introducing trifluoromethyl groups (as in the pyridine analog) requires specialized fluorination reagents, increasing synthetic complexity .
Biological Activity
Antimicrobial Activity
N-benzyl-5-chloro-N-methylpyrimidin-2-amine has shown promising antimicrobial activity against various pathogens. Studies have indicated that this compound and its derivatives exhibit significant inhibitory effects on the growth of both Gram-positive and Gram-negative bacteria.
Antibacterial Properties
Research has demonstrated that this compound possesses notable antibacterial activity against several bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) observed in a recent study:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| E. coli | 8.33 |
| S. aureus | 5.64 |
| B. subtilis | 4.69 |
| P. aeruginosa | 13.40 |
These results indicate that the compound exhibits broad-spectrum antibacterial activity, with particularly strong effects against Gram-positive bacteria such as S. aureus and B. subtilis .
Antifungal Properties
In addition to its antibacterial activity, this compound has also demonstrated antifungal properties. Studies have shown inhibitory effects against common fungal pathogens, including Candida albicans and Fusarium oxysporum .
Antitumor Activity
This compound and its derivatives have shown potential as antitumor agents. Research has indicated that these compounds may interact with specific molecular targets involved in cancer cell proliferation and survival.
Case Study: Leukemia Cell Line
A recent study investigated the effects of this compound on a human leukemia cell line (HL-60). The compound demonstrated significant antiproliferative activity, with an IC50 value of 2.7 μM after 48 hours of treatment. Further analysis revealed that the compound induced apoptosis in the cancer cells through the activation of caspase-3 and the downregulation of anti-apoptotic proteins.
Enzyme Inhibitory Activity
One of the most promising aspects of this compound's biological activity is its ability to inhibit various enzymes involved in critical cellular processes.
Cyclooxygenase (COX) Inhibition
Studies have shown that this compound acts as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition is responsible for the compound's anti-inflammatory effects. In a comparative study, the IC50 value for COX-2 inhibition was found to be 0.04 ± 0.02 μM, which is comparable to the standard drug celecoxib (IC50 = 0.04 ± 0.01 μM) .
Kinase Inhibition
This compound and its derivatives have shown inhibitory activity against various kinases, including:
- Bcr-Abl kinase
- Rho-associated protein kinase
- Glycogen synthase kinase (GSK3)
These kinase inhibitory properties suggest potential applications in the treatment of various diseases, including chronic myeloid leukemia .
Structure-Activity Relationships
Research into the structure-activity relationships of this compound and its derivatives has provided valuable insights into the compound's biological activity. Key findings include:
- The chlorine substituent at the 5-position of the pyrimidine ring contributes significantly to the compound's antimicrobial activity.
- The N-benzyl group plays a crucial role in the compound's ability to interact with specific molecular targets, such as enzymes and receptors.
- Modifications to the methyl group on the nitrogen atom can alter the compound's pharmacological profile, potentially enhancing or reducing its biological activity.
Q & A
Q. What are the optimal synthetic routes for N-benzyl-5-chloro-N-methylpyrimidin-2-amine?
The compound can be synthesized via palladium-catalyzed amination, where the chloro group is displaced by a benzyl-methylamine moiety. Key parameters include using sodium tert-butoxide as a base, dioxane as a solvent, and temperatures between 80–100°C to achieve yields >70% . Alternative methods involve nucleophilic substitution under anhydrous conditions, with catalytic amounts of copper(I) iodide to enhance regioselectivity .
Q. How can the purity and structural integrity of the compound be validated experimentally?
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients for purification .
- Spectroscopy : Confirm structure via H/C NMR (e.g., pyrimidine ring protons at δ 8.2–8.5 ppm) and HRMS (exact mass: ~263.07 g/mol) .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (e.g., C: 59.0%, H: 4.6%, N: 16.0%) .
Q. What computational methods are suitable for predicting the compound’s electronic properties?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d,p) can model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. These predict reactivity toward electrophilic/nucleophilic agents .
Advanced Research Questions
Q. How can mechanistic insights into the substitution reactions of the chloro group be obtained?
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-Response Validation : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (pH 7.4, 37°C) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Structural Analog Comparison : Compare activity with derivatives lacking the benzyl or methyl group to isolate pharmacophores .
Q. How do steric and electronic effects of the benzyl and methyl groups influence reactivity?
- X-ray Crystallography : Resolve dihedral angles between the benzyl group and pyrimidine ring (e.g., ~12–15° tilt), which affect steric hindrance .
- Hammett Analysis : Correlate substituent σ values with reaction rates to quantify electronic effects .
- Molecular Dynamics : Simulate solvent-accessible surfaces to predict solvolysis susceptibility .
Q. What advanced techniques optimize regioselectivity in functionalization reactions?
- Directed Ortho-Metalation : Use directing groups (e.g., amides) to selectively modify the pyrimidine ring .
- Microwave-Assisted Synthesis : Enhance reaction specificity by controlling thermal gradients (e.g., 150°C, 20 min) .
- Cryogenic NMR : Track transient intermediates at –40°C to identify regioselective pathways .
Q. How can degradation pathways be characterized under physiological conditions?
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic (UV light) stress.
- HPLC-MS/MS : Identify major degradation products (e.g., dechlorinated analogs or benzyl alcohol derivatives) .
- DFT Stability Modeling : Predict bond dissociation energies (e.g., C–Cl bond: ~70 kcal/mol) to prioritize labile sites .
Case Studies and Methodological Integration
3.1 Case Study: Structural Analysis via Combined XRD and DFT
In a related pyrimidine derivative, XRD revealed intramolecular N–H⋯N hydrogen bonding (2.8 Å), stabilizing the planar conformation. DFT simulations (B3LYP/6-311++G(d,p)) validated this interaction, showing a 1.5 kcal/mol stabilization energy .
3.2 Case Study: Biological Activity Optimization
A structurally similar compound, N-benzyl-5-bromo-N-ethylpyridin-2-amine, showed enhanced antiviral activity (EC = 2.3 μM) after substituting Cl with Br. SAR studies attributed this to increased lipophilicity (logP +0.5) and improved target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
